N'-(benzenesulfonyl)-4-nitrobenzohydrazide
Description
N'-(Benzenesulfonyl)-4-nitrobenzohydrazide is a hybrid organic compound featuring a benzohydrazide core substituted with a nitro group at the para position and a benzenesulfonyl moiety. Its synthesis typically involves the reaction of 4-nitrobenzohydrazide with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) . The compound is characterized by spectral methods (IR, ¹H/¹³C NMR, mass spectrometry) and elemental analysis . Its planar structure, critical for biological activity, is stabilized by intramolecular hydrogen bonds and π-π stacking interactions .
The nitro group enhances electron-withdrawing effects, while the sulfonyl group contributes to solubility and hydrogen-bonding capabilities, making it a versatile scaffold for medicinal chemistry .
Properties
CAS No. |
37049-67-5 |
|---|---|
Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
N'-(benzenesulfonyl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C13H11N3O5S/c17-13(10-6-8-11(9-7-10)16(18)19)14-15-22(20,21)12-4-2-1-3-5-12/h1-9,15H,(H,14,17) |
InChI Key |
FHRZAFDZJZEAEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-4-nitrobenzohydrazide typically involves the reaction of benzenesulfonyl chloride with 4-nitrobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-(benzenesulfonyl)-4-nitrobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-amino-N’-(benzenesulfonyl)benzohydrazide.
Substitution: Various substituted benzenesulfonyl derivatives.
Hydrolysis: Benzenesulfonic acid and 4-nitrobenzohydrazide.
Scientific Research Applications
N’-(benzenesulfonyl)-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-4-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonyl Group
- 4-Methyl-N'-(4-nitrobenzylidene)benzenesulfonohydrazide (CAS 1747-50-8): Incorporates a methyl group on the benzenesulfonyl ring.
- N'-(4-Chlorophthalazin-1-yl)-4-methylbenzenesulfonohydrazide (24a): Replaces the nitrobenzohydrazide with a chlorophthalazine moiety.
Table 1: Sulfonyl-Modified Analogs and Key Properties
Modifications on the Benzohydrazide Core
- N'-(2-Methoxybenzylidene)-4-nitrobenzohydrazide : A Schiff base derivative with a methoxy group on the benzylidene ring. This compound forms hydrogen-bonded chains in its crystal structure, enhancing stability but reducing planarity, which may lower tuberculostatic activity .
- N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide (C1) : Exhibits potent inhibition of the chlamydial Type III Secretion (T3S) system, attributed to the bromine atoms’ electron-withdrawing effects and improved target binding .
Enzyme Inhibition Profiles
- Xanthine Oxidase (XO) Inhibitors :
- N'-(3-Methoxybenzylidene)-4-nitrobenzohydrazide (1) : Shows strong XO inhibition (IC₅₀ = 2.1 µM) due to nitro group’s electron deficiency and methoxy’s hydrogen-bonding capacity .
- N'-(2-Hydroxy-3-trifluoromethoxybenzylidene)-4-nitrobenzohydrazide (4) : The trifluoromethoxy group enhances hydrophobic interactions, improving binding affinity .
Table 3: Enzyme Inhibition Data
| Compound Name | Target Enzyme | IC50/Inhibition % | Reference |
|---|---|---|---|
| N'-(3-Methoxybenzylidene)-4-nitrobenzohydrazide | Xanthine oxidase | 2.1 µM | |
| T5GE | Fungal CYP51 | 89% inhibition |
Structure-Activity Relationships (SAR)
- Planarity : Derivatives with planar conformations (e.g., unsubstituted benzylidene) exhibit higher tuberculostatic and antimicrobial activity. Steric hindrance from substituents like methyl or benzyl reduces planarity and activity .
- Electron-Withdrawing Groups : Nitro groups enhance activity by increasing electrophilicity, critical for enzyme inhibition (e.g., xanthine oxidase) .
- Hydrogen-Bonding Capacity : Sulfonyl and hydroxyl groups improve target binding via hydrogen bonds, as seen in T3S inhibitors .
Biological Activity
N'-(benzenesulfonyl)-4-nitrobenzohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of hydrazone derivatives, characterized by the presence of a hydrazone functional group (-NH-N=CH-), which is known to exhibit various biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Hydrazone derivatives, including this compound, have been reported to possess significant antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 15 | |
| This compound | E. coli | 12 | |
| Other hydrazones | Various | Varies |
2. Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various tumor cell lines. Its mechanism may involve induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that this compound can induce significant cell death in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results : IC50 values ranged from 10 to 25 µM, indicating potent activity against these cell lines.
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in animal models. The compound was effective in reducing inflammation markers in induced models of arthritis and other inflammatory conditions.
Table 2: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Carrageenan-induced paw edema | 50 | 60 | |
| Freund's adjuvant arthritis | 100 | 75 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties, which help mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : The compound affects various signaling pathways related to apoptosis and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
